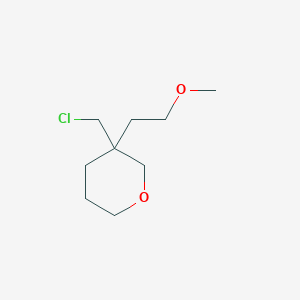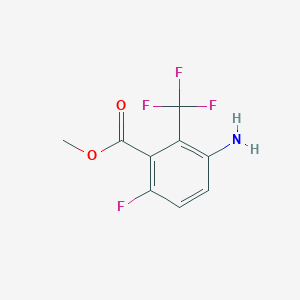
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a fluorine atom attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Trifluoromethylation: Addition of the trifluoromethyl group.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by fluorination and trifluoromethylation using specialized reagents and catalysts. The final esterification step is typically carried out using methanol and an acid catalyst.
化学反応の分析
Types of Reactions
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogenation or other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with target molecules, while the fluorine atom can participate in unique interactions due to its electronegativity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(trifluoromethyl)benzoate
- Methyl 2-fluoro-6-(trifluoromethyl)benzoate
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino group and a fluorine atom on the aromatic ring can lead to unique interactions with target molecules, making it a valuable compound for research and development.
特性
分子式 |
C9H7F4NO2 |
|---|---|
分子量 |
237.15 g/mol |
IUPAC名 |
methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)6-4(10)2-3-5(14)7(6)9(11,12)13/h2-3H,14H2,1H3 |
InChIキー |
LXBQWSYQRDLXBY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


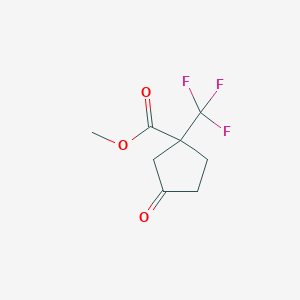
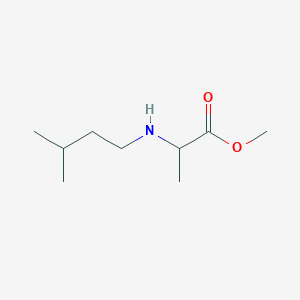

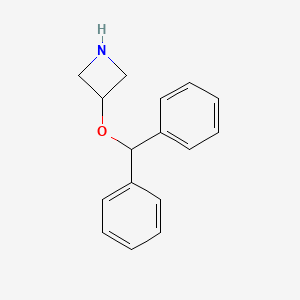
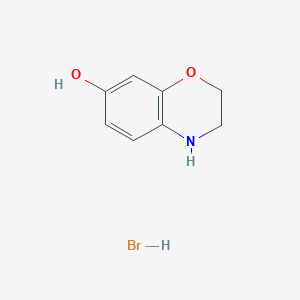
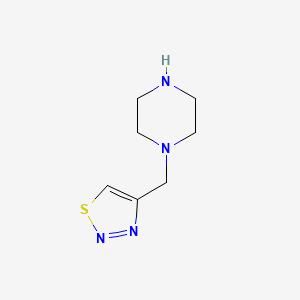
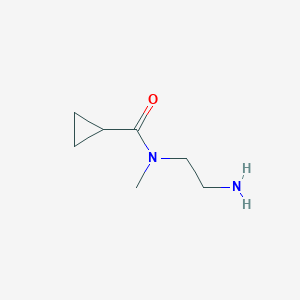
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
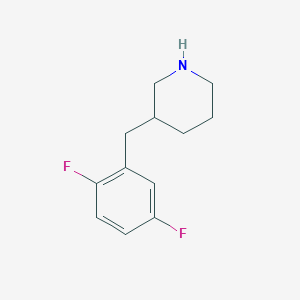
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)

![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

